molecular formula C32H18 B14682665 Anthra(1,2,3,4-rst)pentaphene CAS No. 31541-07-8

Anthra(1,2,3,4-rst)pentaphene

Cat. No.: B14682665
CAS No.: 31541-07-8
M. Wt: 402.5 g/mol
InChI Key: NIEHJHVXMCDHGO-UHFFFAOYSA-N
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Description

Anthra(1,2,3,4-rst)pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₂H₁₈. It is known for its complex structure, which includes multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthra(1,2,3,4-rst)pentaphene typically involves the cyclization of precursor compounds under specific conditions. One common method includes the use of high-temperature reactions to induce the formation of the polycyclic structure. The reaction conditions often require the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled heating and catalytic conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Anthra(1,2,3,4-rst)pentaphene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anthra(1,2,3,4-rst)pentaphene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Anthra(1,2,3,4-rst)pentaphene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the behavior of biological molecules and pathways, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthra(1,2,3,4-rst)pentaphene is unique due to its complex structure, which includes multiple fused aromatic rings in a specific arrangement.

Properties

CAS No.

31541-07-8

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

octacyclo[18.10.2.02,11.04,9.012,32.013,18.023,31.025,30]dotriaconta-1(31),2,4,6,8,10,12(32),13,15,17,19,21,23,25,27,29-hexadecaene

InChI

InChI=1S/C32H18/c1-2-8-20-18-28-27(17-19(20)7-1)31-25-11-5-3-9-21(25)15-23-13-14-24-16-22-10-4-6-12-26(22)32(28)30(24)29(23)31/h1-18H

InChI Key

NIEHJHVXMCDHGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=CC6=CC=CC=C64)C=CC7=CC8=CC=CC=C8C3=C75

Origin of Product

United States

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